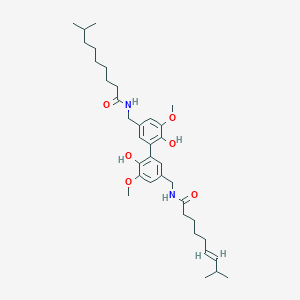

6'',7''-Dihydro-5',5'''-dicapsaicin

描述

Overview of Capsaicinoid Biosynthesis and Structural Diversity

Capsaicinoids, the pungent alkaloids characteristic of Capsicum species, are synthesized in the placental tissue of the pepper fruit. nih.govwikipedia.org Their biosynthesis is a complex process involving the convergence of two primary metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway. nih.govnih.gov The phenylpropanoid pathway provides the vanillylamine (B75263) moiety, while the branched-chain fatty acid pathway, utilizing precursors like valine and leucine, generates the acyl group. nih.govnih.gov The condensation of these two components by the enzyme capsaicin (B1668287) synthase results in the formation of the basic capsaicinoid structure. wikipedia.orgresearchgate.net

The structural diversity of capsaicinoids arises from variations in the fatty acid side chain. While capsaicin and dihydrocapsaicin (B196133) are the most abundant and potent, accounting for up to 90% of the total capsaicinoid content, numerous other analogs exist. researchgate.netresearchgate.net These include nordihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin, which differ in the length and branching of their acyl chains. wikipedia.orggusc.lv This natural variability contributes to the wide range of pungency levels observed across different chili pepper cultivars. nih.govnih.gov

Defining Characteristics and Nomenclature of Dimeric Capsaicinoids

Dimeric capsaicinoids are complex molecules formed by the coupling of two monomeric capsaicinoid units. This dimerization can occur through various enzymatic processes, with peroxidases being implicated in the oxidation of capsaicin to form dimers like 5,5′-dicapsaicin. researchgate.net The nomenclature of these compounds reflects their dimeric nature and any modifications to the parent structures. For instance, "dicapsaicin" indicates a molecule composed of two capsaicin units. The prefixes and numbering, such as in 6'',7''-Dihydro-5',5'''-dicapsaicin , specify the points of linkage and any alterations, like the saturation of a double bond (dihydro).

Significance of this compound as a Non-Pungent Capsaicinoid Derivative

A key feature of this compound, a derivative isolated from Capsicum annuum, is its lack of pungency. nih.govacs.orgbasicmedicalkey.com This is a significant deviation from the well-known fiery sensation induced by its monomeric precursor, capsaicin. The pungency of capsaicinoids is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. ontosight.ainih.gov The structural modifications in this compound, specifically its dimeric nature, likely alter its ability to effectively bind to and activate the TRPV1 receptor, thus rendering it non-pungent. Despite its lack of heat, this compound has been shown to possess antioxidant activity comparable to that of capsaicin. nih.govacs.orgbasicmedicalkey.com

Current Research Frontiers and Unexplored Avenues for Dimeric Capsaicinoids

The study of dimeric capsaicinoids like this compound is an emerging field. Current research has primarily focused on their isolation, structural elucidation, and initial characterization of biological activities such as antioxidant potential. nih.govacs.orgbasicmedicalkey.com However, many aspects remain to be explored. The precise biosynthetic pathways leading to the formation of various dimeric structures in vivo are not fully understood. Furthermore, the full spectrum of their pharmacological properties beyond antioxidant effects is an open area for investigation. Future research could delve into their potential anti-inflammatory, metabolic, or other therapeutic effects, taking advantage of their non-pungent nature which may offer benefits over their monomeric counterparts in certain applications.

属性

分子式 |

C36H54N2O6 |

|---|---|

分子量 |

610.8 g/mol |

IUPAC 名称 |

N-[[4-hydroxy-3-[2-hydroxy-3-methoxy-5-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl]-5-methoxyphenyl]methyl]-8-methylnonanamide |

InChI |

InChI=1S/C36H54N2O6/c1-25(2)15-11-7-9-13-17-33(39)37-23-27-19-29(35(41)31(21-27)43-5)30-20-28(22-32(44-6)36(30)42)24-38-34(40)18-14-10-8-12-16-26(3)4/h11,15,19-22,25-26,41-42H,7-10,12-14,16-18,23-24H2,1-6H3,(H,37,39)(H,38,40)/b15-11+ |

InChI 键 |

VONRPUZNFPTEEM-RVDMUPIBSA-N |

手性 SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCC/C=C/C(C)C)OC)O |

规范 SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCCC=CC(C)C)OC)O |

同义词 |

6'',7''-dihydro-5',5'''-dicapsaicin |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies for 6 ,7 Dihydro 5 ,5 Dicapsaicin

Identification of Natural Sources

The primary and thus far only documented natural source of 6'',7''-Dihydro-5',5'''-dicapsaicin is the fruit of Capsicum annuum. nih.govnih.govacs.org This species encompasses a wide variety of peppers, from sweet bell peppers to hot chili peppers. The compound was first isolated from the dried fruits of a specific cultivar of C. annuum. acs.org It is considered a novel capsaicin (B1668287) derivative, representing the first isolation of a capsaicinoid dimer from a natural source. researchgate.netacs.org Its presence highlights the complex metabolic pathways within Capsicum fruits that can lead to the formation of such dimeric structures.

| Plant Species | Part of Plant | Compound Identified |

| Capsicum annuum | Dried Fruits | This compound |

Advanced Extraction and Purification Techniques from Plant Matrices

The isolation of this compound from plant material involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to separate it from a complex mixture of other capsaicinoids and plant metabolites.

The initial step in isolating dimeric capsaicinoids involves extracting the raw compounds from the plant matrix. The choice of solvent is critical for maximizing the yield. For capsaicinoids in general, various organic solvents are employed, with efficiency depending on the specific compound's polarity and the matrix itself.

Methanol has been effectively used for the initial extraction of this compound from dried C. annuum fruits. acs.org The process typically involves heating the plant material in the solvent to increase extraction efficiency. acs.org Following the initial extraction, a partitioning step is often used to separate compounds based on their solubility. For instance, the methanol extract containing the capsaicinoid dimer can be partitioned between ethyl acetate and water, which helps to remove highly polar and non-polar impurities. acs.org

Optimization for dimeric capsaicinoids would follow similar principles to those for monomeric ones, focusing on factors like solvent polarity, temperature, and extraction time. Given their larger molecular size, solubility characteristics might differ slightly from capsaicin or dihydrocapsaicin (B196133), potentially allowing for tailored solvent systems.

| Extraction Parameter | Solvent/Condition | Rationale |

| Initial Extraction | Methanol (at 60°C) | Effective for a broad range of capsaicinoids, including dimers. acs.org |

| Solvent Partitioning | Ethyl Acetate / Water | Separates the target compounds into the organic phase (ethyl acetate) from water-soluble impurities. acs.org |

| Common Solvents for Capsaicinoids | Ethanol, Acetonitrile, Acetone | These solvents are also commonly used and could be optimized for dimeric capsaicinoid extraction. |

Following crude extraction, chromatographic techniques are essential for the purification of this compound to a high degree of purity. Due to the structural similarity among capsaicinoids, advanced separation methods are required.

The documented isolation of this dimer involved several stages of column chromatography over silica gel. acs.org This technique separates compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (a solvent mixture).

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification step. nih.gov In the specific case of this compound, preparative HPLC using a silica gel column with a chloroform-methanol solvent system was employed to yield the pure compound. acs.org Reversed-phase HPLC, where the stationary phase is non-polar, is another common and highly effective strategy for separating various capsaicinoids and could be adapted for dimeric forms. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Gradients of Chloroform-Methanol | Initial fractionation of the crude extract. acs.org |

| Preparative HPLC | Silica Gel | Chloroform-Methanol (95:5) | Final isolation and purification of the target compound. acs.org |

Biosynthetic Pathways and Enzymatic Formation of Dimeric Capsaicinoids

Elucidation of Oxidative Coupling Mechanisms Leading to Dimerization

The dimerization of capsaicinoids occurs through an oxidative coupling mechanism. nih.gov This process involves the oxidation of the phenolic vanillyl group present in capsaicinoid monomers. mdpi.com Investigations using electrochemical and enzymatic procedures have shown that the oxidation of capsaicin (B1668287) generates a fluorescent dimer, indicative of a coupling reaction. nih.gov

The reaction is initiated by the formation of phenoxy radicals from capsaicinoid molecules. These highly reactive intermediates can then couple in various ways. The primary products identified from the in vitro oxidation of capsaicin by peroxidases are 5,5'-dicapsaicin (a C-C coupled dimer) and 4'-O-5-dicapsaicin ether (a C-O-C coupled dimer), along with dehydrogenation polymers of higher molecular weight. nih.govsinica.edu.twacs.org The formation of 6'',7''-Dihydro-5',5'''-dicapsaicin follows a similar principle, involving the coupling of a capsaicin radical and a dihydrocapsaicin (B196133) radical at the 5' position of the capsaicin-derived moiety. nih.gov

Role of Peroxidases and Related Enzymes in Capsaicinoid Catabolism and Dimer Formation

Peroxidases (EC 1.11.1.7) are the key enzymes implicated in the dimerization of capsaicinoids. proquest.comnih.gov These enzymes are widely distributed in plants and catalyze the oxidation of a variety of substrates using hydrogen peroxide. mdpi.com In Capsicum fruits, peroxidases are strategically located in the placental tissue and the epidermal cell layers, the same sites where capsaicinoids are synthesized and accumulate. proquest.comsinica.edu.tw

The involvement of peroxidases in capsaicinoid metabolism is considered a catabolic or detoxification process. proquest.com As the fruit matures and enters senescence, peroxidase activity tends to increase, coinciding with a decline in the concentration of monomeric capsaicinoids. nih.govsinica.edu.tw This enzymatic action converts the pungent, monomeric forms into less pungent or non-pungent dimeric and polymeric structures. nih.gov Therefore, the formation of this compound is a direct consequence of the catabolic activity of peroxidases on the precursor capsaicinoids, capsaicin and dihydrocapsaicin. nih.govproquest.com

Substrate Specificity and Enzyme Kinetics in the Biotransformation of Capsaicin to Dimeric Derivatives

Studies have demonstrated that peroxidases are efficient in catalyzing the oxidation of both major capsaicinoids: capsaicin and dihydrocapsaicin. proquest.com This indicates a degree of substrate promiscuity, allowing for the formation of various homo- and heterodimeric products, including the asymmetrically coupled this compound.

| Kinetic Parameter | Value |

|---|---|

| Rate constant for Compound I reduction | ~2 x 107 M-1s-1 |

| Rate constant for Compound II reduction | ~5 x 105 M-1s-1 |

| Apparent second-order rate constant (kapp) for steady-state oxidation | ~8 x 105 M-1s-1 |

Regulatory Mechanisms of Dimeric Capsaicinoid Accumulation in Plant Tissues

The accumulation of dimeric capsaicinoids is not directly regulated as a targeted biosynthetic endpoint. Instead, its presence and concentration are byproducts of the broader regulation of capsaicinoid metabolism, which is influenced by genetic, developmental, and environmental factors. nih.gov

Environmental Factors: Abiotic stressors, such as water deficit, have a significant impact on capsaicinoid metabolism. nih.gov Drought conditions can enhance the activity of biosynthetic enzymes while simultaneously suppressing peroxidase activity, leading to a higher accumulation of monomeric capsaicinoids. nih.govsinica.edu.tw Conversely, conditions that promote oxidative stress or senescence in the plant tissue can elevate peroxidase levels, thereby increasing the rate of capsaicinoid oxidation and dimerization. mdpi.com The presence of endogenous antioxidants like ascorbic acid and glutathione can also play a regulatory role by protecting capsaicinoids from peroxidase-catalyzed oxidation, thus limiting the formation of dimers. nih.govnih.gov

Synthetic Chemistry and Structural Derivatization of 6 ,7 Dihydro 5 ,5 Dicapsaicin

Total Synthesis Approaches for Dimeric Capsaicinoids

The total synthesis of 6'',7''-Dihydro-5',5'''-dicapsaicin, a molecule comprised of one capsaicin (B1668287) unit and one dihydrocapsaicin (B196133) unit linked via a C-C bond between their vanillyl moieties, has been approached through biomimetic oxidative coupling strategies. These methods aim to replicate the likely biosynthetic pathway where phenolic oxidation of the monomeric capsaicinoids leads to the formation of a dimeric structure.

The core of these synthetic routes involves the oxidative coupling of a mixture of capsaicin and dihydrocapsaicin. Various oxidizing agents can be employed to facilitate this transformation, ranging from enzymatic catalysts to chemical reagents.

Key Oxidative Coupling Reactions:

Enzymatic Synthesis: Peroxidases, such as horseradish peroxidase (HRP), and laccases are known to catalyze the oxidation of phenols. thegoodscentscompany.com In a typical enzymatic approach, capsaicin and dihydrocapsaicin would be incubated in the presence of the enzyme and an oxidizing agent like hydrogen peroxide. The enzyme facilitates the formation of phenoxy radicals from both capsaicin and dihydrocapsaicin. These radicals can then couple to form a mixture of dimeric products, including the desired this compound, alongside homodimers of capsaicin (5,5'-dicapsaicin) and dihydrocapsaicin.

Chemical Oxidation: Chemical oxidants provide an alternative to enzymatic methods. Reagents such as iron(III) chloride (FeCl₃), potassium ferricyanide (K₃[Fe(CN)₆]), and silver oxide (Ag₂O) can be used to induce the oxidative coupling of the phenolic rings of capsaicin and dihydrocapsaicin. The reaction conditions, including solvent and temperature, play a crucial role in the efficiency and selectivity of the coupling reaction.

A significant challenge in the total synthesis of this compound is the control of regioselectivity. The desired linkage is at the 5' and 5''' positions of the respective vanillyl groups. However, oxidative coupling can also lead to other regioisomers, such as those linked through C-O-C ether bonds.

Illustrative Reaction Scheme:

Capsaicin + Dihydrocapsaicin --(Oxidizing Agent)--> this compound + 5,5'-Dicapsaicin + 5,5'-Didihydrocapsaicin + Other Isomers

| Oxidizing System | Key Parameters | Typical Yield of Mixed Dimer | Reference |

| Horseradish Peroxidase / H₂O₂ | pH 7.0, Room Temperature, Aqueous Buffer | Moderate | thegoodscentscompany.com |

| Iron(III) Chloride | Anhydrous Dichloromethane, 0 °C to RT | Low to Moderate | General Phenolic Coupling |

| Potassium Ferricyanide | Biphasic system (e.g., Chloroform/Water), Phase Transfer Catalyst | Low to Moderate | General Phenolic Coupling |

This table is illustrative and based on general yields for oxidative coupling of phenols, as specific data for this compound synthesis is not widely available.

Semisynthetic Strategies from Monomeric Capsaicinoid Precursors

Semisynthetic approaches leverage the natural abundance of monomeric capsaicinoids, primarily capsaicin and dihydrocapsaicin, which can be readily extracted from chili peppers. These natural products serve as advanced precursors for the synthesis of the dimeric target molecule. The primary transformation in these strategies is the selective oxidative coupling of the pre-existing monomeric units.

The process mirrors the total synthesis approach in its reliance on oxidative coupling. However, the starting materials are not synthesized from scratch but are instead isolated from a natural source. This significantly reduces the number of synthetic steps and often proves to be a more economically viable route.

Typical Semisynthetic Procedure:

Extraction and Purification: Capsaicin and dihydrocapsaicin are extracted from dried and ground Capsicum fruits using organic solvents. The crude extract is then purified using chromatographic techniques to obtain the individual monomeric capsaicinoids.

Controlled Oxidative Coupling: A solution containing a defined ratio of purified capsaicin and dihydrocapsaicin is subjected to an oxidative coupling reaction. The choice of oxidant and reaction conditions is critical to maximize the yield of the desired heterodimer, this compound, while minimizing the formation of homodimers.

Purification of the Dimeric Product: The resulting reaction mixture, containing unreacted monomers, the target heterodimer, and homodimeric byproducts, is subjected to further chromatographic separation to isolate pure this compound.

The efficiency of the semisynthetic approach is heavily dependent on the ability to control the statistical distribution of the products in the coupling reaction.

Design and Synthesis of Novel Analogues and Homologues of this compound

The structural framework of this compound offers numerous opportunities for the design and synthesis of novel analogues and homologues with potentially modified biological activities. These modifications can be targeted at three main regions of the molecule: the aromatic rings, the amide linkages, and the aliphatic side chains.

Strategies for Analogue Synthesis:

Modification of the Aromatic Rings: The phenolic hydroxyl and methoxy groups on the vanillyl moieties can be altered. For instance, replacement of the methoxy group with other alkoxy groups or removal of the hydroxyl group could influence the molecule's antioxidant properties and receptor binding affinity.

Variation of the Amide Linker: The amide bonds can be replaced with other functional groups, such as esters or reversed amides, to probe the importance of this linkage for biological activity.

Alteration of the Aliphatic Side Chains: The fatty acid-derived side chains of the capsaicin and dihydrocapsaicin units can be modified. This includes changing the length of the alkyl chain, the position and geometry of the double bond in the capsaicin moiety, or introducing other functional groups.

The synthesis of these analogues would typically follow a convergent strategy, where the modified monomeric precursors are first synthesized and then subjected to an oxidative coupling reaction, similar to the methods described for the parent molecule.

| Analogue Type | Modification | Potential Impact |

| Aromatic Ring Analogue | Demethylation of methoxy groups | Altered antioxidant activity |

| Amide Linker Analogue | Replacement with ester linkage | Modified stability and receptor interaction |

| Side Chain Homologue | Elongation of the aliphatic chains | Changes in lipophilicity and potency |

Regioselectivity and Stereoselectivity in Dimeric Capsaicinoid Synthesis

A critical aspect of the synthesis of dimeric capsaicinoids is the control over regioselectivity and, where applicable, stereoselectivity.

Regioselectivity:

The oxidative coupling of the vanillyl moieties of capsaicin and dihydrocapsaicin can theoretically lead to the formation of C-C bonds at different positions on the aromatic rings (ortho or para to the hydroxyl group) or C-O-C ether linkages. The desired this compound features a 5'-5''' C-C bond.

Factors influencing regioselectivity include:

Steric Hindrance: The bulky side chains of the capsaicinoid monomers can sterically hinder coupling at certain positions, thereby favoring others.

Directing Groups: The hydroxyl and methoxy groups on the aromatic ring direct the coupling to specific positions. The electronic properties of these groups play a significant role in determining the site of radical formation and subsequent coupling.

Reaction Conditions: The choice of solvent, temperature, and the nature of the oxidant can influence the regiochemical outcome of the coupling reaction. For instance, the use of bulky catalysts or templates might favor the formation of a specific regioisomer. Research on the oxidative coupling of other phenolic compounds has shown that regioselectivity can be achieved by careful selection of the reaction conditions.

Stereoselectivity:

In the case of this compound, the molecule possesses a biphenyl linkage. Biphenyl systems can exhibit axial chirality (atropisomerism) if rotation around the C-C single bond connecting the two aromatic rings is restricted, and if the substituents on each ring are asymmetric. For this compound, the substitution pattern around the biphenyl bond could potentially lead to stable atropisomers.

Controlling the stereoselectivity of the oxidative coupling to favor one atropisomer over the other is a significant synthetic challenge. Chiral catalysts or auxiliaries could potentially be employed to induce stereoselectivity in the coupling step. However, there is currently limited specific research on the stereoselective synthesis of dimeric capsaicinoids.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques such as COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 6'',7''-Dihydro-5',5'''-dicapsaicin. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the connectivity of atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two vanillyl rings, the methoxy groups, the methylene protons of the benzyl groups, and the protons of the two different fatty acid chains (one unsaturated, one saturated). The integration of these signals helps in determining the relative number of protons in each environment.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the aromatic carbons, the carbonyl carbons of the amide groups, the methoxy carbons, and the aliphatic carbons of the acyl chains. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. researchgate.net

2D NMR Techniques : To assemble the complete molecular structure, 2D NMR experiments are indispensable. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It is crucial for tracing the proton-proton connectivities within the individual vanillyl rings and along the fatty acid backbones.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of each carbon signal to its attached proton(s), simplifying the interpretation of the complex ¹³C NMR spectrum.

The structural confirmation of this compound, isolated from the fruits of Capsicum annuum, was established based on such comprehensive spectroscopic evidence. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Capsaicinoid Moieties (Note: Specific data for the dimer is not publicly available. This table represents typical chemical shifts for the monomeric units, capsaicin (B1668287) and dihydrocapsaicin (B196133), which form the dimer. The biphenyl linkage would cause slight deviations in the aromatic region.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vanillyl Group | ||

| C-1' | - | ~128.5 |

| C-2' | 6.85 (d) | ~110.8 |

| C-3' | - | ~145.2 |

| C-4' | - | ~146.8 |

| C-5' | 6.75 (dd) | ~114.5 |

| C-6' | 6.78 (d) | ~120.9 |

| -OCH₃ | 3.85 (s) | ~55.9 |

| -CH₂-NH | 4.35 (d) | ~43.6 |

| Acyl Chain (Capsaicin) | ||

| C=O | - | ~172.9 |

| N-H | 5.95 (br s) | - |

| C-6'' (olefinic) | 5.35 (m) | ~125.5 |

| C-7'' (olefinic) | 5.35 (m) | ~138.0 |

| Acyl Chain (Dihydrocapsaicin) | ||

| C=O | - | ~173.2 |

| N-H | 5.95 (br s) | - |

| Aliphatic CH₂, CH | 1.15 - 2.25 (m) | 25.0 - 39.0 |

| Isopropyl CH₃ | 0.95 (d) | ~22.6 |

Data compiled from general capsaicinoid NMR literature. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., High-Resolution MS, APCI-MS, MS/MS)

Mass spectrometry is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Molecular Weight Determination : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₃₆H₅₄N₂O₆), the calculated molecular weight is 610.8 g/mol . nih.gov HRMS analysis would yield a precise mass measurement (e.g., m/z 611.4063 for the [M+H]⁺ ion), confirming this formula. biorxiv.org

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This provides valuable information about the molecule's structure. phenomenex.com For capsaicinoids, a characteristic fragmentation involves the cleavage of the benzylic C-N bond, leading to the formation of a stable vanillyl cation at m/z 137. researchgate.net In the case of this compound, MS/MS analysis would be expected to show this characteristic fragment, along with other fragments corresponding to the loss of the fatty acid chains and cleavages around the biphenyl linkage. Comparing the fragmentation patterns of the dimer to those of capsaicin and dihydrocapsaicin helps to confirm the identity of the constituent units. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize capsaicinoids for MS analysis. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₃₆H₅₄N₂O₆ | - | nih.gov |

| Molecular Weight | 610.8 g/mol | Calculation | nih.gov |

| [M+H]⁺ (Monoisotopic) | 611.4055 | HRMS (Calculated) | - |

| [M+H]⁺ (Observed) | 611.4063 | HRMS | biorxiv.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis (e.g., HPLC-UV, HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation, quantification, and purity assessment of capsaicinoids, including this compound. mdpi.com

The technique typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid to improve peak shape. nih.govnih.gov

Purity Assessment : HPLC can effectively separate this compound from other related capsaicinoids and impurities present in an extract. The presence of a single, sharp peak at a specific retention time is indicative of a pure compound.

Quantitative Analysis : For quantification, HPLC is coupled with a detector, most commonly an Ultraviolet (UV) or Diode Array Detector (DAD). e-sc.orgresearchgate.net Capsaicinoids exhibit strong UV absorbance around 280 nm due to the aromatic ring. researchgate.net By creating a calibration curve with a known standard of the compound, the concentration of this compound in a sample can be accurately determined based on its peak area. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for capsaicinoids using HPLC-UV are typically in the low µg/mL to ng/mL range. nih.govnih.gov

Table 3: Typical HPLC Parameters for Capsaicinoid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Detector | UV or DAD at ~280 nm |

| Column Temperature | 40 °C |

Parameters are generalized from various capsaicinoid analysis methods. glsciences.commdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

A broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

A band around 3300 cm⁻¹ for the N-H stretching of the amide groups.

Bands in the 2850-2960 cm⁻¹ region due to C-H stretching of the aliphatic chains.

A strong absorption band around 1650 cm⁻¹ for the C=O stretching (Amide I band) of the amide linkage.

Bands around 1600 and 1515 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings. americanpharmaceuticalreview.com

A band around 1270 cm⁻¹ for the C-O stretching of the aryl ether (methoxy group).

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The Raman spectrum would show strong signals for the aromatic C=C stretching vibrations and the C-H stretching modes. americanpharmaceuticalreview.comresearchgate.net The C=C double bond in the unsaturated fatty acid chain would also give a characteristic Raman signal.

Table 4: Characteristic Vibrational Frequencies for Capsaicinoid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch | 3300 - 3400 (broad) |

| Amide N-H | Stretch | ~3300 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Aromatic C=C | Stretch | ~1600, ~1515 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Aryl Ether C-O | Stretch | ~1270 |

Frequencies are based on general data for capsaicin and related phenolic amides. nih.gov

Computational Chemistry and Molecular Modeling for Conformational Analysis and Spectroscopic Prediction

Computational chemistry and molecular modeling are powerful in silico tools used to complement experimental data. nih.gov These methods can predict the three-dimensional structure, analyze conformational possibilities, and even simulate spectroscopic properties of molecules like this compound.

Conformational Analysis : Due to the presence of several single bonds, the molecule has significant conformational flexibility, particularly in the acyl chains and around the biphenyl linkage. Molecular mechanics and quantum mechanics calculations can be used to determine the lowest energy (most stable) conformations of the molecule. Understanding the preferred 3D shape is important for interpreting its chemical properties.

Spectroscopic Prediction : Quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to predict NMR chemical shifts, IR, and Raman vibrational frequencies. nih.gov By comparing the computationally predicted spectra with the experimentally obtained spectra, researchers can gain greater confidence in their structural assignments.

Molecular Docking : Computational models can be used to simulate the interaction of this compound with biological targets. For instance, docking studies with receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1) can provide insights into the structural basis of its biological activity, similar to studies performed on its monomeric precursors. nih.govmdpi.com

Mechanistic Investigations of Biological Activities in Cellular and Molecular Models Excluding Clinical Studies

Antioxidant Activity and Mechanisms of Action

Research into the antioxidant properties of 6'',7''-Dihydro-5',5'''-dicapsaicin has revealed its potential as a potent agent against oxidative stress. Its mechanisms of action have been explored through various in vitro models, demonstrating its efficacy in neutralizing free radicals and protecting cellular components from oxidative damage.

Currently, there is a lack of specific research data on the direct effects of this compound on the induction and modulation of cellular antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). However, related compounds like capsaicin (B1668287) have been shown to positively influence these enzymatic systems. nih.govdovepress.com For instance, capsaicin has been observed to counteract the inhibition of antioxidant enzymes like glutathione reductase and superoxide dismutase under conditions of high cholesterol. nih.gov It can also prevent the radiation-induced loss of activity in SOD and the endogenous antioxidant glutathione. dovepress.com Given the structural similarity and comparable antioxidant activity, it is plausible that this compound may exert similar protective effects on cellular antioxidant enzyme systems, though direct experimental evidence is required to confirm this.

One of the well-documented antioxidant effects of this compound is its potent ability to inhibit lipid peroxidation. researchgate.net In a comparative study, its effect on ADP/Fe²⁺-induced liposomal lipid peroxidation was measured against capsaicin and the well-known antioxidant α-tocopherol. The findings indicated that this compound inhibited lipid peroxidation in a concentration-dependent manner. researchgate.net

Notably, the compound was found to be significantly more potent than α-tocopherol. researchgate.net The concentration of this compound required for 50% inhibition (IC₅₀) of lipid peroxidation was approximately 10 µM, which was almost the same as that of capsaicin. In stark contrast, the IC₅₀ for α-tocopherol was 250 µM, making this compound about 25 times more potent in this particular assay. researchgate.net

Table 1: Inhibition of ADP/Fe²⁺-induced Liposomal Lipid Peroxidation

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | ~10 |

| Capsaicin | ~10 |

| α-Tocopherol | 250 |

Modulation of Cellular Pathways and Receptor Interactions

While the antioxidant properties of this compound have been specifically investigated, there is a notable absence of research in the scientific literature regarding its effects on other cellular pathways and receptor interactions as outlined below. The following sections reflect this lack of available data.

There is no specific scientific literature available that investigates the effects of this compound on endothelial function or nitric oxide (NO) production in cellular models such as Human Umbilical Vein Endothelial Cells (HUVECs).

There is no specific scientific literature available detailing the anti-apoptotic effects of this compound in inflammatory cell models, such as lipopolysaccharide (LPS)-induced apoptosis in HUVECs.

Exploration of Non-Pungent Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) and Related Receptors

This compound is a capsaicinoid dimer that has been isolated from the fruit of Capsicum annuum. nih.govnih.gov A key characteristic of this compound is that it is reported to be non-pungent. nih.govresearchgate.net Pungency in capsaicinoids is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a well-established receptor for capsaicin. nih.gov The non-pungent nature of this compound strongly suggests a significantly altered interaction with the TRPV1 receptor compared to its monomeric, pungent counterpart, capsaicin.

While direct experimental studies on the binding affinity and activation of TRPV1 by isolated this compound are not extensively documented in the available literature, inferences can be drawn from research on other capsaicin analogs. Structural modifications to the capsaicin molecule are known to have a profound impact on TRPV1 activity; even slight deviations can lead to a substantial decrease in receptor activation. researchgate.net For instance, other non-pungent capsaicin-like compounds, such as capsiate, are also known to activate TRPV1 and the related TRPA1 channel, indicating that non-pungent compounds can still interact with these receptors, albeit potentially through different mechanisms or with different potencies than capsaicin. nih.gov It has been noted that non-pungent vanilloids have the potential to modulate the activity of capsaicin at the TRPV1 receptor. researchgate.net

Interestingly, one metabolomics study of various pepper species identified this compound as a primary chemical contributor to the notable variations in pungency levels and fruit morphology among different cultivars. researchgate.net This finding appears contradictory to the compound's classification as non-pungent. A possible interpretation is that the concentration of this dimeric capsaicinoid may correlate with the biosynthetic pathways that also produce pungent compounds like capsaicin, rather than the dimer being pungent itself. However, further research is required to clarify its precise role and mechanism of interaction with TRPV1 and other related sensory receptors.

Anti-inflammatory Properties in In Vitro Systems

The in vitro anti-inflammatory properties of isolated this compound have not been specifically characterized in published research. While the broader family of capsaicinoids and various extracts from Capsicum species are known to possess anti-inflammatory effects, specific data for this dimeric form is lacking. researchgate.netresearchgate.net

For context, research on other capsaicinoids and related compounds has demonstrated anti-inflammatory activity in various cell-based assays. For example, capsaicin has been reported to inhibit COX-2 activity and the NF-κB pathway in macrophages. nih.gov Furthermore, studies involving the synthesis of novel capsaicin derivatives have yielded compounds with preliminary evidence of anti-inflammatory activity. nih.gov Extracts from Capsicum annuum have also been shown to possess anti-inflammatory and immunosuppressive effects in in vitro models using mouse spleen cells. researchgate.net These findings highlight the potential of the capsaicinoid chemical scaffold in modulating inflammatory pathways. However, without direct experimental testing, the anti-inflammatory capacity of this compound in in vitro systems remains speculative.

Other Bioreactivity Profiling in Enzyme or Cell-Based Assays

While information on many of its biological activities is limited, this compound has been specifically evaluated for its antioxidant properties in cell-free assays. nih.govnih.gov Research has demonstrated that it possesses potent antioxidant activity, comparable to that of capsaicin. nih.govresearchgate.net

In a notable study, the antioxidant capacity of this compound was quantified by its ability to inhibit lipid metabolism in a liposomal model. The compound exhibited strong activity, with a half-maximal inhibitory concentration (IC₅₀) of 10 μM. researchgate.net This potency was significantly greater than that of the standard antioxidant α-tocopherol (Vitamin E) under the same assay conditions. researchgate.net

| Compound | Assay System | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | Inhibition of Lipid Metabolism in Liposomes | 10 | researchgate.net |

| α-Tocopherol | Inhibition of Lipid Metabolism in Liposomes | 250 | researchgate.net |

No other specific bioreactivity profiles for this compound in other enzyme or cell-based assays are extensively reported in the current scientific literature.

Structure Activity Relationship Sar Studies of 6 ,7 Dihydro 5 ,5 Dicapsaicin and Its Analogues

Correlation Between Dimerization and Biological Activity Profiles (e.g., Antioxidant Efficacy, Non-Pungency)

Dimerization of capsaicinoids has a profound impact on their biological activity, most notably affecting their pungency and antioxidant properties. The compound 6'',7''-Dihydro-5',5'''-dicapsaicin, a naturally occurring capsaicinoid dimer isolated from the fruits of Capsicum annuum, serves as a prime example of this correlation. rsc.orgniscpr.res.innih.gov

Research has demonstrated that while this compound exhibits potent antioxidant activity, it is devoid of the pungent taste characteristic of its monomeric counterpart, capsaicin (B1668287). rsc.orgniscpr.res.innih.gov This suggests that the dimerization of the capsaicin molecule, in this case through a biphenyl linkage, alters the compound's ability to activate the TRPV1 receptor, which is responsible for the sensation of pungency. The larger steric bulk of the dimeric structure may hinder its effective binding to the vanilloid binding pocket of the TRPV1 receptor.

In terms of antioxidant efficacy, this compound has been shown to be as effective as capsaicin. One study reported its half-maximal inhibitory concentration (IC50) for lipid peroxidation to be approximately 10 µM. This potency is comparable to that of capsaicin and significantly greater than that of α-tocopherol (Vitamin E), a well-known antioxidant, which has an IC50 of 250 µM in the same assay. niscpr.res.in This indicates that the phenolic hydroxyl groups, which are crucial for the antioxidant activity of capsaicinoids, remain active and accessible in the dimeric form.

The combination of high antioxidant activity and lack of pungency makes dimeric capsaicinoids like this compound compounds of interest for potential therapeutic applications where the antioxidant benefits of capsaicin are desired without its irritant effects.

| Compound | Antioxidant Activity (IC50 for Lipid Peroxidation) | Pungency |

|---|---|---|

| This compound | ~10 µM niscpr.res.in | Non-pungent rsc.orgniscpr.res.innih.gov |

| Capsaicin | ~10 µM niscpr.res.in | Pungent |

| α-Tocopherol | 250 µM niscpr.res.in | Non-pungent |

Influence of Alkyl Chain Length, Saturation, and Branching on Dimeric Capsaicinoid Activity

Specific research on the influence of the alkyl chain on the activity of dimeric capsaicinoids is limited. However, extensive studies on monomeric capsaicinoids provide a basis for predicting how these modifications might affect the biological activity of their dimeric counterparts.

For monomeric capsaicinoids, the length and saturation of the fatty acid tail are critical for their potency and pungency. Generally, an alkyl chain length of eight to nine carbons, as seen in capsaicin and dihydrocapsaicin (B196133), is optimal for potent activation of the TRPV1 receptor. Shorter or longer chains tend to decrease activity. Saturation of the alkyl chain, as in dihydrocapsaicin, can slightly alter the potency and sensory perception compared to the unsaturated chain of capsaicin.

Impact of Modifications to the Vanilloid Moiety on Receptor Binding and Cellular Responses

The vanilloid moiety, consisting of a phenolic hydroxyl group and a methoxy group on the aromatic ring, is a critical pharmacophore for the activity of capsaicin and its analogues. This region of the molecule is essential for its interaction with the TRPV1 receptor.

In monomeric capsaicinoids, the phenolic hydroxyl group is crucial for binding to the receptor, forming hydrogen bonds with specific amino acid residues in the binding pocket. The methoxy group also contributes to the binding affinity. Any modification, such as removal or alteration of these groups, typically leads to a significant decrease or loss of pungency and receptor activation.

If analogues of this compound were to be synthesized with modifications to the vanilloid moieties (e.g., altering the number or position of hydroxyl and methoxy groups), it would be expected to have a significant impact on their biological profile. For instance, changes to these groups could modulate the antioxidant capacity. It is also conceivable that certain modifications could alter the conformation of the dimer in a way that might introduce some level of interaction with the TRPV1 receptor or other targets, although this remains a topic for future investigation.

Comparative SAR Analysis with Monomeric Capsaicinoids and Other Vanilloids

A comparative structure-activity relationship analysis highlights the unique properties of this compound relative to its monomeric precursors and other vanilloid compounds.

This compound vs. Monomeric Capsaicinoids (Capsaicin and Dihydrocapsaicin):

Pungency: The most striking difference is the lack of pungency in the dimer, whereas both capsaicin and dihydrocapsaicin are highly pungent. This underscores the critical role of molecular size and shape in TRPV1 receptor activation.

Antioxidant Activity: The antioxidant efficacy is comparable, suggesting that the radical-scavenging phenolic hydroxyl groups of the two vanilloid heads act effectively in the dimeric structure.

Structure: this compound is a C-C linked dimer of a capsaicin and a dihydrocapsaicin unit. This dimerization creates a much larger and more rigid structure compared to the flexible monomeric capsaicinoids.

This compound vs. Other Vanilloids:

Other vanilloids, such as vanillin (the primary component of vanilla extract) and zingerone (from ginger), are also significantly less pungent or non-pungent compared to capsaicin. This is typically due to the absence of the specific amide linkage and the optimal length of the hydrophobic alkyl tail found in capsaicin.

The antioxidant activity of various phenolic compounds is well-documented. The potency of this compound is notable, placing it among the more effective natural antioxidants.

Biotechnological Production and Metabolic Engineering of Dimeric Capsaicinoids

Optimization of Plant Cell Suspension Cultures for 6'',7''-Dihydro-5',5'''-dicapsaicin Production

Plant cell suspension cultures represent a key platform for producing secondary metabolites independent of geographical and climatic constraints. The production of this compound can be potentially optimized by manipulating various physical and chemical parameters of the culture environment. The general methodology involves establishing callus from a high-yielding pepper variety, transferring it to a liquid medium to create a cell suspension, and then systematically optimizing culture conditions to maximize product yield. ub.edu

Key Optimization Parameters:

Basal Medium and Plant Growth Regulators (PGRs): The choice of basal medium, such as Murashige and Skoog (MS) medium, and the concentration of PGRs like auxins (e.g., NAA) and cytokinins (e.g., BAP) are critical for establishing a balance between cell growth and secondary metabolite production. nih.gov

pH and Temperature: The pH of the culture medium directly affects nutrient uptake and enzyme activity. Studies on various plant cell cultures have shown that a pH around 5.8 often yields optimal biomass. nih.gov Similarly, maintaining an optimal temperature, typically around 25-28°C, is crucial for cell viability and metabolic activity. nih.gove3s-conferences.org

Elicitation: Elicitors are compounds that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic acid (SA) have been shown to increase the expression of genes involved in capsaicinoid biosynthesis. scielo.brnih.gov The application of these elicitors to Capsicum cell cultures could therefore enhance the precursor pool available for the synthesis of dimeric capsaicinoids.

Precursor Feeding: Supplying the culture medium with biosynthetic precursors, such as phenylalanine or vanillylamine (B75263), can bypass rate-limiting steps in the capsaicinoid pathway and potentially increase the final product yield. ub.edu

Interactive Table: Optimized Conditions for Plant Cell Suspension Cultures for Secondary Metabolite Production

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Hormone Combination | 1.5 mg/L BAP & 0.1 mg/L NAA | Promotes optimal cell multiplication and biomass accumulation. | nih.gov |

| pH | 5.8 | Ensures efficient nutrient uptake and enzymatic function. | nih.gov |

| Temperature | 26-28°C | Maintains high cell viability and metabolic rate. | nih.gove3s-conferences.org |

| Elicitors | Methyl Jasmonate (MeJA), Salicylic Acid (SA) | Induces defense pathways and upregulates biosynthetic genes. | scielo.brnih.gov |

| Cultivation Duration | 21 days | Corresponds to the peak of biomass and secondary metabolite accumulation in several systems. | e3s-conferences.org |

Strategies for Enhancing Dimeric Capsaicinoid Yields in Plant Bioreactors

Scaling up production from flask cultures to large-scale bioreactors is essential for the commercial viability of plant-derived compounds. Several strategies can be employed to enhance the productivity of dimeric capsaicinoids in a bioreactor setting.

Two-Stage Culture Systems: This approach separates the growth and production phases. Cells are first cultivated in a growth-optimized medium to achieve high biomass. Subsequently, the culture is transferred to a production-optimized medium, which may have reduced nutrients but includes elicitors or precursors to specifically stimulate the synthesis of target compounds like this compound. ub.edu

Cell Immobilization: Encapsulating plant cells in a matrix, such as alginate beads, can enhance secondary metabolite production. ub.edu Immobilization can protect cells from shear stress within the bioreactor, prolong their viability, and simplify the separation of the product from the biomass. Studies have shown that immobilization can lead to a more than five-fold increase in the production of certain metabolites compared to freely suspended cells. ub.edu

Bioreactor Design and Operation: The design of the bioreactor (e.g., stirred-tank, airlift) and operational parameters such as aeration rate, agitation speed, and feeding strategy must be carefully controlled. Optimizing these factors ensures adequate mixing and oxygen supply without causing excessive cell damage, thereby maintaining a productive culture for extended periods.

Genetic Engineering Approaches for Modulating Biosynthetic Pathways in Capsicum Species

Genetic engineering offers powerful tools to rationally modify the capsaicinoid biosynthetic pathway to increase the flux towards specific end products. Capsaicinoids are formed through the convergence of the phenylpropanoid pathway (producing vanillylamine) and the branched-chain fatty acid pathway. nih.gov

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing rate-limiting enzymes in the pathway can significantly boost capsaicinoid production. Key genes include those encoding for putative aminotransferase (pAMT), which is involved in the formation of vanillylamine, and the acyltransferase encoded by the Pun1 locus (Capsaicin synthase), which catalyzes the final condensation step. mdpi.comnih.gov

Silencing of Competing Pathways: Metabolic flux can be redirected towards capsaicinoid synthesis by downregulating genes in competing pathways that draw from the same precursor pools. Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence genes responsible for the synthesis of other phenolic compounds, thereby making more precursors available for capsaicinoid and, consequently, dimeric capsaicinoid formation.

Transcription Factor Engineering: The entire biosynthetic pathway is regulated by a network of transcription factors. mdpi.com Overexpressing key regulatory genes, such as CaMYB31, which has been shown to regulate multiple capsaicinoid biosynthesis genes, can simultaneously upregulate the entire pathway, leading to a coordinated increase in production. mdpi.com

Interactive Table: Key Genes in Capsaicinoid Biosynthesis Targeted for Genetic Engineering

| Gene | Encoded Enzyme/Function | Pathway | Potential Engineering Strategy | Reference |

|---|---|---|---|---|

| PAL | Phenylalanine ammonia lyase | Phenylpropanoid | Overexpression | rowan.edu |

| pAMT | Putative aminotransferase | Phenylpropanoid | Overexpression | mdpi.com |

| Kas | Ketoacyl-ACP synthase | Branched-chain fatty acid | Overexpression | proquest.com |

| Pun1 (CS) | Capsaicin (B1668287) synthase (Acyltransferase) | Final Condensation | Overexpression | nih.gov |

| CaMYB31 | Transcription Factor | Regulation | Overexpression | mdpi.com |

While protocols for the genetic transformation of Capsicum species have been developed, they are often hindered by the recalcitrance of these species to in vitro regeneration and low transformation efficiencies. proquest.com Continued refinement of these techniques is necessary to fully exploit genetic engineering for enhancing dimeric capsaicinoid production.

Enzyme Engineering and Biocatalysis for Targeted Dimerization of Capsaicinoids

The formation of dimeric capsaicinoids like this compound is likely the result of an oxidative coupling reaction of monomeric capsaicinoids. Research has demonstrated that cell suspension cultures of Capsicum annuum can convert exogenous capsaicin into the dimer 5,5'-dicapsaicin, a transformation mediated by H₂O₂-dependent enzymatic activity, likely from peroxidases located in the cell wall. nih.gov This provides a strong indication that enzymatic processes are responsible for dimerization.

Enzyme Identification and Characterization: The first step is to identify the specific enzymes (e.g., peroxidases, laccases) from Capsicum species that are capable of catalyzing the dimerization of capsaicin and dihydrocapsaicin (B196133) to form this compound.

Rational Design and Directed Evolution: Once an enzyme is identified, protein engineering techniques can be used to improve its catalytic properties. caver.cz

Rational Design involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure to enhance its specificity towards producing the desired dimer. mdpi.com

Directed Evolution involves creating a large library of enzyme variants through random mutagenesis and screening for those with improved activity or selectivity for the target reaction. mdpi.com This approach is powerful when detailed structural information is unavailable.

Whole-Cell Biocatalysis: Engineered microorganisms, such as Saccharomyces cerevisiae or E. coli, can be developed to express the engineered dimerization enzyme. nih.govlu.se These microbial "factories" could then be used to convert capsaicin or dihydrocapsaicin precursors into this compound in a controlled bioreactor environment, offering a potentially more efficient and scalable production method than plant cell cultures. lu.se

By combining these biotechnological approaches, it is feasible to develop robust and efficient systems for the targeted production of this compound, unlocking its potential for various applications.

An in-depth examination of the dimeric capsaicinoid, this compound, reveals significant potential for future scientific and therapeutic development. This complex molecule, isolated from the fruits of Capsicum annuum, stands apart from its more famous relative, capsaicin, by retaining potent bioactivity without the characteristic pungency. nih.govbasicmedicalkey.comnih.gov This unique profile positions it as a valuable subject for research in pharmacology, cellular biology, and sustainable chemistry.

常见问题

Basic: What analytical methods are recommended for identifying and quantifying 6'',7''-Dihydro-5',5'''-dicapsaicin in biological samples?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC/MS²): Use reversed-phase LC coupled with tandem MS for separation and structural elucidation. For example, extracted ion chromatograms (EIC) and MS² fragmentation patterns (e.g., m/z 609 for 5,5'-dicapsaicin) help confirm identity .

- Nuclear Magnetic Resonance (NMR): Employ heteronuclear single-quantum coherence (gHSQC) spectra to resolve stereochemistry and confirm dimerization sites .

- Quantitative Validation: Include internal standards (e.g., stable isotopes) and enzyme-specific controls (e.g., horseradish peroxidase vs. human P450 isoforms) to account for variability in dimer production .

Advanced: How can researchers design experiments to resolve contradictions in enzymatic pathways producing this compound?

Answer:

- Comparative Enzyme Assays: Test recombinant P450 isoforms (e.g., CYP9A vs. CYP6B6) under standardized conditions (pH, cofactors, substrate concentration) to isolate isoform-specific activity. For instance, CYP9A enzymes predominantly form 5,5'-dicapsaicin, while CYP6B6 produces minor metabolites .

- Kinetic Analysis: Calculate kcat and Km values to compare catalytic efficiency across enzymes. Use ANOVA to statistically validate differences in dimer yields (e.g., p < 0.05 thresholds) .

- Inhibitor Studies: Introduce isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathway contributions .

Basic: What metabolic pathways are implicated in the formation of this compound?

Answer:

- Oxidative Dimerization: Capsaicinoids undergo P450-mediated oxidation, forming radical intermediates that dimerize at specific positions (e.g., C5-C5' or C4'-O-C5 linkages) .

- Peroxidase Activity: Horseradish peroxidase (HRP) and plant peroxidases catalyze dehydrogenative coupling, producing lignin-like polymers (e.g., molecular weights up to 4500 Da) alongside dimers .

- Species-Specific Variations: Insects (e.g., Helicoverpa armigera) metabolize capsaicin via CYP9A enzymes, yielding distinct dimer profiles compared to mammalian systems .

Advanced: How should researchers approach characterizing the antioxidant activity of this compound while addressing potential confounding factors?

Answer:

- In Vitro Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Normalize activity to molar concentration and compare to standards (e.g., ascorbic acid) .

- Control for Pungency: Since this compound lacks pungency (unlike capsaicin), validate receptor-binding assays (e.g., TRPV1 activation) to exclude off-target effects .

- Oxidative Stress Models: Apply cell-based assays (e.g., H2O2-induced ROS in HepG2 cells) with LC/MS monitoring to correlate bioactivity with metabolite stability .

Basic: What statistical frameworks are critical for analyzing variability in dimer yields across experimental replicates?

Answer:

- ANOVA/MANOVA: Use multivariate analysis to compare means across enzyme isoforms, substrate concentrations, or reaction times .

- Regression Models: Fit dose-response curves to predict dimer formation under varying conditions (e.g., enzyme kinetics).

- Power Analysis: Predefine sample sizes using pilot data to ensure sufficient statistical power (e.g., α = 0.05, β = 0.2) .

Advanced: What methodologies can elucidate the structural diversity of dehydrogenation polymers derived from this compound?

Answer:

- Gel Permeation Chromatography (GPC): Resolve high-molecular-weight polymers (e.g., ~4500 Da) and calculate polydispersity indices .

- MALDI-TOF-MS: Profile oligomer distributions and identify repeating units (e.g., capsaicin dimers as building blocks) .

- Solid-State NMR: Characterize cross-linking patterns and lignin-like aromatic domains in insoluble polymer fractions .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Protocol Standardization: Document reaction conditions (pH, temperature, co-solvents) and enzyme sources (e.g., recombinant CYP9A2 vs. liver microsomes) .

- Purity Checks: Use HPLC-UV/ELSD to verify ≥95% purity post-synthesis. For novel compounds, include elemental analysis and high-resolution MS .

- Open Data Sharing: Deposit raw chromatograms, NMR spectra, and kinetic datasets in repositories like Zenodo for independent validation .

Advanced: What strategies mitigate bias when interpreting conflicting data on this compound’s bioactivity?

Answer:

- Blinded Experiments: Assign sample preparation and data analysis to separate teams to reduce confirmation bias.

- Systematic Reviews: Apply PRISMA guidelines to aggregate findings across studies, highlighting methodological disparities (e.g., assay sensitivity, cell lines used) .

- Mechanistic Studies: Use CRISPR-edited cell models (e.g., TRPV1 knockouts) to isolate specific pathways linked to antioxidant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。